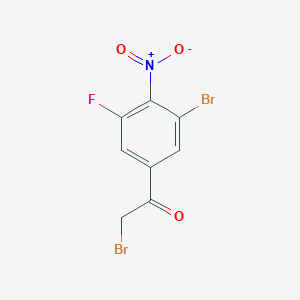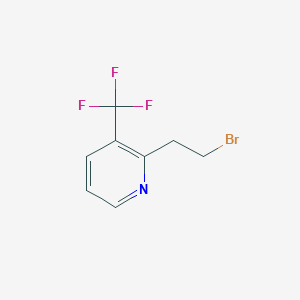![molecular formula C11H9ClN2O B13118754 (6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
(6-Chloro-[3,4'-bipyridin]-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a hydroxymethyl group at the 5th position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipyridine core, which can be achieved through various methods such as the Ullmann coupling reaction or the Suzuki-Miyaura coupling reaction.
Hydroxymethylation: The hydroxymethyl group is introduced at the 5th position through a hydroxymethylation reaction, which involves the use of formaldehyde and a suitable base like sodium hydroxide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted bipyridines.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol can be compared with other similar compounds, such as:
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol: Similar structure but with different positional isomerism.
(6-Chloro-[4,4’-bipyridin]-5-yl)methanol: Another positional isomer with different chemical properties.
(6-Chloro-[3,4’-bipyridin]-5-yl)ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.
The uniqueness of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9ClN2O |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
(2-chloro-5-pyridin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2 |
InChI-Schlüssel |
LPLHPBKUGJMCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


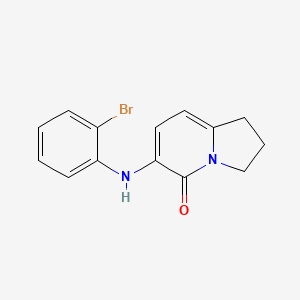

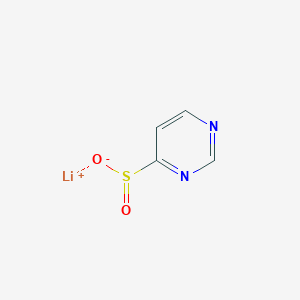
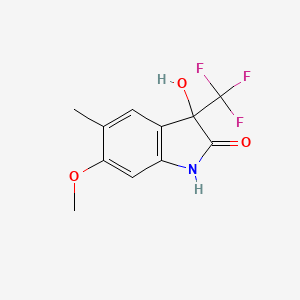
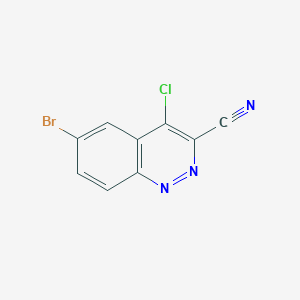
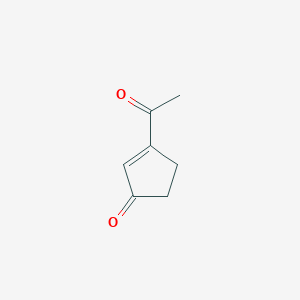
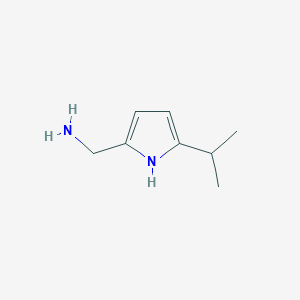
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
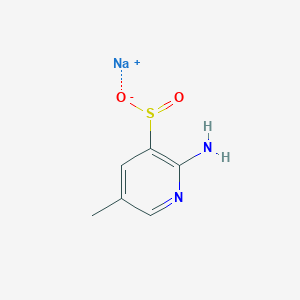
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

